3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid
Overview
Description
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is a heterocyclic compound that features both pyrazole and indolizine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid typically involves the cyclocondensation of suitable precursors. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as Nano-ZnO to enhance regioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions. These methods are designed to improve yield and efficiency while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions include various substituted pyrazole and indolizine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in proton transfer processes, which are crucial for its biological activity. The presence of both pyrazole and indolizine rings allows it to participate in various intermolecular interactions, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-5-yl)-indolizine-1-carboxylic acid
- 3-(1H-Pyrazol-4-yl)-indolizine-1-carboxylic acid
- 3-(1H-Pyrazol-3-yl)-indolizine-2-carboxylic acid
Uniqueness
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties .
Biological Activity
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and indolizine, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure includes:
- Indolizine ring : Known for anticancer and anticonvulsant properties.
- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.
- Carboxylic acid group : Enhances solubility and reactivity, facilitating interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that derivatives of this compound can inhibit the growth of cancer cells such as:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
The mechanism involves the inhibition of key enzymes and pathways associated with tumor growth. For example, pyrazole derivatives have been reported to target:
- Topoisomerase II
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
The compound's unique dual heterocyclic nature may enhance its biological activity compared to other similar compounds .
Anti-inflammatory Effects
The presence of the pyrazole group suggests potential anti-inflammatory activities. Pyrazole derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro. This property could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- In Vitro Studies : An investigation into the cytotoxicity of this compound revealed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 1.3 to 4.4 µM for MCF-7 cells .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrazole and indolizine rings. Modifications can lead to enhanced activity against specific cancer types, indicating that careful design of derivatives could yield more potent compounds .
Data Summary
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-(1H-Indol-3-yl)pyrazole-5-carboxylic acid | Indole-Pyrazole | Antimicrobial, anticancer |
Pyrazole-4-carboxylic acid | Simple Pyrazole | Antimicrobial |
Indolizine derivatives | Indolizine | Anticancer properties |
5-(4-Methylphenyl)-pyrazole | Substituted Pyrazole | Antidepressant activity |
The proposed mechanism for the biological activity of this compound involves:
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVKWOCYMJMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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